molecular formula C23H20N4S B12044120 4-[4-(4-methylphenyl)-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazol-3-yl]pyridine

4-[4-(4-methylphenyl)-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazol-3-yl]pyridine

Cat. No.: B12044120
M. Wt: 384.5 g/mol
InChI Key: NSBBPQOKLHGYFR-VMPITWQZSA-N
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Description

4-[4-(4-methylphenyl)-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazol-3-yl]pyridine is a complex organic compound that features a triazole ring, a pyridine ring, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-methylphenyl)-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazol-3-yl]pyridine typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include hydrazines, aldehydes, and various catalysts to facilitate the formation of the triazole ring .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and other advanced techniques to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-methylphenyl)-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazol-3-yl]pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while substitution reactions could introduce new aromatic or aliphatic groups .

Scientific Research Applications

4-[4-(4-methylphenyl)-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazol-3-yl]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(4-methylphenyl)-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazol-3-yl]pyridine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole derivatives and pyridine-containing molecules. Examples include:

Uniqueness

What sets 4-[4-(4-methylphenyl)-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazol-3-yl]pyridine apart is its specific combination of functional groups and rings, which confer unique chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C23H20N4S

Molecular Weight

384.5 g/mol

IUPAC Name

4-[4-(4-methylphenyl)-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazol-3-yl]pyridine

InChI

InChI=1S/C23H20N4S/c1-18-9-11-21(12-10-18)27-22(20-13-15-24-16-14-20)25-26-23(27)28-17-5-8-19-6-3-2-4-7-19/h2-16H,17H2,1H3/b8-5+

InChI Key

NSBBPQOKLHGYFR-VMPITWQZSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SC/C=C/C3=CC=CC=C3)C4=CC=NC=C4

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC=CC3=CC=CC=C3)C4=CC=NC=C4

Origin of Product

United States

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